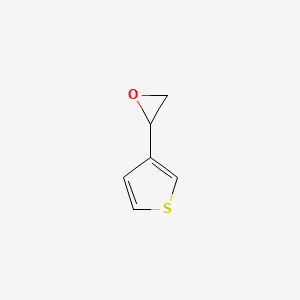

2-(Thiophen-3-yl)oxirane

Description

Significance of Oxirane Moieties in Advanced Organic Synthesis

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers. The considerable ring strain inherent in this structure makes them highly reactive and thus extremely valuable in organic synthesis. researchgate.net This reactivity allows for a wide array of chemical transformations, primarily involving nucleophilic ring-opening reactions. researchgate.net This process can be catalyzed by either acid or base and results in the formation of various functionalized products.

The versatility of oxiranes is a cornerstone of modern synthetic chemistry. They serve as key intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. lew.ro The ring-opening of an epoxide can introduce a 1,2-difunctionalized unit, such as a diol, an amino alcohol, or a hydroxy ether, with well-defined stereochemistry. Vinyl epoxides, which contain an adjacent carbon-carbon double bond, possess even richer chemistry due to the conjugated reactivity of the two functional groups. acs.org This dual functionality allows for sophisticated cascade reactions, enabling the efficient construction of complex cyclic and acyclic systems. acs.org

Role of the Thiophene (B33073) Nucleus in Heterocyclic Compound Development

Thiophene is an aromatic five-membered heterocycle containing a single sulfur atom. rsc.org Its structure is analogous to benzene (B151609), and it undergoes many similar reactions, such as electrophilic substitution. wikipedia.org The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. chemenu.comsigmaaldrich.com It is a common building block in numerous pharmaceuticals and agrochemicals, where it often serves as a bioisostere for a benzene ring, meaning it can replace a phenyl group without a significant loss of biological activity. rsc.org

The incorporation of a thiophene ring into a larger molecule can impart desirable pharmacological or material properties. udes.edu.co Thiophene derivatives have been shown to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. sigmaaldrich.com In materials science, polymers containing thiophene units, such as polythiophene, are studied for their conductive properties and applications in electronics. wikipedia.org The ability to functionalize the thiophene ring at various positions through reactions like lithiation followed by electrophilic quench adds to its versatility as a synthetic building block. wikipedia.org

Overview of 2-(Thiophen-3-yl)oxirane as a Key Synthetic Intermediate

This compound is a bifunctional molecule that marries the high reactivity of the epoxide ring with the stable, yet versatile, aromatic thiophene nucleus. While detailed studies focusing exclusively on this specific isomer are not abundant in the literature, its importance as a synthetic intermediate can be inferred from the well-documented chemistry of closely related thiophene-containing epoxides. researchgate.netlew.ro

The synthesis of such compounds typically involves the epoxidation of the corresponding vinylthiophene. researchgate.netchemistrysteps.com For instance, the epoxidation of thiophene-containing chalcone (B49325) analogues is a known method for producing thiophene epoxides. researchgate.net Another related compound, 2-(Thiophen-3-yl)-3-vinyloxirane, has been synthesized, indicating that precursors like 3-thienyl-substituted aldehydes can be converted into these oxirane structures. rsc.org

The primary utility of this compound lies in its role as a precursor to more complex molecules. The strained oxirane ring is an electrophilic site, susceptible to attack by a wide range of nucleophiles. Ring-opening reactions can lead to the formation of substituted ethanol (B145695) derivatives, which are themselves valuable intermediates. For example, the reaction of similar thienyl epoxides with azoles is a key step in the synthesis of antifungal agents. tandfonline.com These reactions install a hydroxy group and a new carbon-nucleophile bond, creating a 1-(thienyl)-2-substituted-ethanol framework.

The thiophene ring, being relatively stable to the conditions of many epoxide reactions, remains intact for subsequent transformations. This allows for a modular approach to synthesis, where the epoxide is first used to build a side-chain, and the thiophene ring is later modified.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| Other Names | 2-(3-thienyl)oxirane | sigmaaldrich.com |

| CAS Number | 68277-38-3 | sigmaaldrich.com |

| Molecular Formula | C₆H₆OS | |

| Molecular Weight | 126.17 g/mol | chemenu.com |

| Physical Form | Liquid | sigmaaldrich.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(Thiophen-3-yl)-3-vinyloxirane |

| Benzene |

| Polythiophene |

| (3-aryloxiran-2-yl)(thiophen-2-yl)methanone |

Properties

IUPAC Name |

2-thiophen-3-yloxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-2-8-4-5(1)6-3-7-6/h1-2,4,6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPYFYYXGMUXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569936 | |

| Record name | 2-(Thiophen-3-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68277-38-3 | |

| Record name | 2-(Thiophen-3-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Thiophen 3 Yl Oxirane

Oxirane Ring-Opening Reactions

The high ring strain in epoxides, a combination of angle and torsional strain, is the driving force for ring-opening reactions. chemistrysteps.com These reactions proceed readily with both strong and weak nucleophiles. In the case of unsymmetrical epoxides like 2-(thiophen-3-yl)oxirane, the site of nucleophilic attack is determined by the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. libretexts.org

Nucleophilic ring-opening reactions of this compound can be categorized based on the reaction mechanism, which in turn governs the regiochemical and stereochemical outcome. These reactions can proceed through either an SN1-like or SN2-like pathway. libretexts.orglibretexts.org

The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity, dictated by the reaction conditions. libretexts.org

Under Basic or Neutral Conditions (SN2 Pathway) : Strong, basic nucleophiles attack the epoxide via a direct SN2 mechanism. Due to steric hindrance from the thiophene (B33073) group, the nucleophile preferentially attacks the less substituted carbon atom of the oxirane ring (Cβ). chemistrysteps.comlibretexts.org This pathway is characterized by a backside attack, leading to an inversion of the stereochemical configuration at the site of attack. The leaving group is a relatively poor one, an alkoxide anion, but the release of ring strain makes the reaction favorable. libretexts.orgyoutube.com

Under Acidic Conditions (SN1-like Pathway) : In the presence of an acid, the oxygen atom of the epoxide is first protonated, converting it into a much better leaving group (a hydroxyl group). libretexts.orgyoutube.com This protonation weakens the C-O bonds. The subsequent nucleophilic attack occurs at the more substituted carbon atom (Cα), which is adjacent to the thiophene ring. This preference is due to the stabilization of the partial positive charge that develops in the transition state by the adjacent aromatic thiophene ring, similar to a benzylic carbocation. chemistrysteps.comresearchgate.net While the mechanism has significant SN1 character, it still proceeds with a backside attack, resulting in a trans configuration of the nucleophile and the hydroxyl group in the product. chemistrysteps.comlibretexts.org

Table 1: Regioselectivity in the Ring-Opening of this compound

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Rationale |

|---|---|---|---|

| Basic / Neutral (Strong Nucleophile) | SN2 | Less substituted carbon (Cβ) | Steric hindrance dominates; attack occurs at the more accessible carbon. chemistrysteps.com |

| Acidic (Weak Nucleophile) | SN1-like | More substituted carbon (Cα) | Electronic effects dominate; attack occurs at the carbon that can better stabilize a partial positive charge. chemistrysteps.comresearchgate.net |

The reaction of this compound with hydrogen halides (HX) under anhydrous conditions provides a direct route to trans-halohydrins. This reaction is acid-catalyzed; the epoxide oxygen is first protonated, followed by the attack of the halide anion. libretexts.orgyoutube.com Consistent with the principles of acid-catalyzed ring-opening, the halide nucleophile will attack the more substituted carbon (Cα) adjacent to the thiophene ring. libretexts.org This regioselectivity leads to the formation of 1-(thiophen-3-yl)-2-haloethanols.

Table 2: Predicted Products from Reactions with Halide Nucleophiles

| Reagent | Predicted Major Product | Reaction Conditions |

|---|---|---|

| HCl (anhydrous) | 2-Chloro-1-(thiophen-3-yl)ethanol | Acid-catalyzed, SN1-like |

| HBr (anhydrous) | 2-Bromo-1-(thiophen-3-yl)ethanol | Acid-catalyzed, SN1-like |

The ring-opening of epoxides with amines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols, which are important scaffolds in many pharmaceutical compounds. researchgate.netmdpi.com The reaction of this compound with primary or secondary amines under neutral or basic conditions proceeds via an SN2 mechanism. researchgate.net The amine nucleophile attacks the sterically less hindered carbon atom (Cβ), resulting in the formation of 2-amino-1-(thiophen-3-yl)ethanol derivatives. This reaction is highly regioselective. researchgate.netresearchgate.net

Table 3: Predicted Products from Aminolysis Reactions

| Amine Reagent (R¹R²NH) | Predicted Major Product | Product Class |

|---|---|---|

| Ammonia (NH₃) | 2-Amino-1-(thiophen-3-yl)ethanol | Primary β-Amino Alcohol |

| Methylamine (CH₃NH₂) | 2-(Methylamino)-1-(thiophen-3-yl)ethanol | Secondary β-Amino Alcohol |

| Aniline (C₆H₅NH₂) | 2-(Phenylamino)-1-(thiophen-3-yl)ethanol | Secondary β-Amino Alcohol |

| Piperidine (C₅H₁₀NH) | 1-(Thiophen-3-yl)-2-(piperidin-1-yl)ethanol | Tertiary β-Amino Alcohol |

Hydrolysis: The reaction with water leads to the formation of a 1,2-diol, thiophene-3-yl-1,2-ethanediol. The regioselectivity of this hydrolysis is dependent on the pH of the medium.

Acid-catalyzed hydrolysis : Under acidic conditions, water attacks the more substituted carbon (Cα) of the protonated epoxide. libretexts.org

Base-catalyzed hydrolysis : Under basic conditions, the hydroxide (B78521) ion (a strong nucleophile) attacks the less substituted carbon (Cβ). libretexts.org

Thiolysis: The ring-opening of epoxides with thiols or their corresponding thiolate anions is an efficient method for synthesizing β-hydroxy thioethers. arkat-usa.orgrsc.org This reaction is typically performed under basic conditions to deprotonate the thiol, forming a more potent thiolate nucleophile. The thiolate then attacks the less sterically hindered carbon (Cβ) of the this compound ring in an SN2 fashion. arkat-usa.orgdigitellinc.com This process is highly regioselective and provides a straightforward route to functionalized sulfur-containing compounds. arkat-usa.org

Table 4: Predicted Products from Hydroxyl and Thiolate Mediated Reactions

| Reagent | Conditions | Predicted Major Product |

|---|---|---|

| H₂O / H⁺ | Acidic | 1-(Thiophen-3-yl)ethane-1,2-diol |

| H₂O / OH⁻ | Basic | 1-(Thiophen-3-yl)ethane-1,2-diol |

| Benzenethiol (PhSH) / Base | Basic | 2-(Phenylthio)-1-(thiophen-3-yl)ethanol |

| Ethanethiol (EtSH) / Base | Basic | 2-(Ethylthio)-1-(thiophen-3-yl)ethanol |

The reaction of epoxides with organometallic reagents is a powerful tool for forming new carbon-carbon bonds. masterorganicchemistry.com Reagents such as Grignard reagents (RMgX), organolithium compounds (RLi), and organocuprates (R₂CuLi) are strong nucleophiles that readily open the epoxide ring. masterorganicchemistry.comdoubtnut.com

Due to their strong basic and nucleophilic character, these reactions are conducted under conditions that favor an SN2 mechanism. The carbon nucleophile attacks the less sterically hindered carbon atom (Cβ) of this compound. libretexts.orgmasterorganicchemistry.com This regioselectivity is highly reliable and results in the formation of a new C-C bond at the terminal position of the ethyl alcohol chain. For example, reacting this compound with methylmagnesium bromide would yield 1-(thiophen-3-yl)propan-2-ol. Organocuprates, being softer nucleophiles, are also highly effective for this transformation. chem-station.comchemistrysteps.com

Table 5: Predicted Products from Reactions with Organometallic Reagents

| Organometallic Reagent | Predicted Product (after aqueous workup) | Reaction Type |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1-(Thiophen-3-yl)propan-2-ol | Grignard Reaction |

| Phenyllithium (C₆H₅Li) | 2-Phenyl-1-(thiophen-3-yl)ethanol | Organolithium Addition |

| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 1-(Thiophen-3-yl)propan-2-ol | Gilman Reagent Addition |

Electrophilic Ring Opening and Rearrangement Processes

The oxirane ring of this compound is prone to cleavage under electrophilic or acidic conditions. Protonation of the epoxide oxygen enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The regioselectivity of this attack is influenced by the electronic and steric properties of the thiophene substituent.

In acid-catalyzed ring-opening reactions, the nucleophile will generally attack the more substituted carbon atom of the epoxide, following a mechanism with significant SN1 character. This is because the tertiary carbocation-like transition state is stabilized by the adjacent thiophene ring. However, if the reaction proceeds via a more SN2-like mechanism, the nucleophile will attack the less sterically hindered carbon. The precise outcome often depends on the specific reaction conditions and the nature of the nucleophile.

Under acidic conditions, rearrangement processes can also occur, leading to the formation of carbonyl compounds. For instance, treatment with a Lewis acid could potentially lead to the formation of 2-(thiophen-3-yl)acetaldehyde.

Table 1: Predicted Products of Electrophilic Ring Opening of this compound

| Reagent/Condition | Nucleophile | Predicted Major Product |

|---|---|---|

| H3O+ | H2O | 1-(Thiophen-3-yl)ethane-1,2-diol |

| HCl (anhydrous) | Cl- | 2-Chloro-1-(thiophen-3-yl)ethanol |

Catalytic Ring-Opening Methodologies (e.g., Lewis Acid and Transition Metal Catalysis)

The ring-opening of this compound can be effectively catalyzed by both Lewis acids and transition metals, often providing enhanced reactivity and selectivity.

Lewis Acid Catalysis: Lewis acids activate the epoxide by coordinating to the oxygen atom, which further polarizes the C-O bonds and facilitates nucleophilic attack. Common Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can promote the ring-opening with a variety of nucleophiles. nih.gov In the presence of a Lewis acid, polymerization of the epoxide can also occur. nih.gov The use of chiral Lewis acids can potentially lead to enantioselective ring-opening reactions, affording chiral products.

Transition Metal Catalysis: Various transition metal complexes can catalyze the ring-opening of epoxides. For instance, palladium- and nickel-based catalysts are known to be effective. nih.gov These reactions can proceed through different mechanisms, including oxidative addition of the metal to a C-O bond. Transition metal catalysis can also enable novel transformations, such as the isomerization of epoxides to allylic alcohols or the coupling with other organic fragments.

Table 2: Examples of Catalytic Ring-Opening Reactions

| Catalyst | Nucleophile/Reagent | Potential Product(s) |

|---|---|---|

| AlCl3 | Benzene (B151609) | 2-Phenyl-1-(thiophen-3-yl)ethanol |

| Ti(OiPr)4 | R-SH | 2-(Alkylthio)-1-(thiophen-3-yl)ethanol |

Radical Ring-Opening Pathways

While less common than ionic pathways, the oxirane ring can undergo radical-mediated ring-opening. These reactions are typically initiated by a radical species that attacks one of the carbon atoms of the epoxide ring, leading to a ring-opened radical intermediate. This intermediate can then participate in subsequent reactions, such as hydrogen abstraction or addition to an unsaturated system. Photochemical methods or the use of radical initiators can be employed to generate the initial radical species. For instance, a thiyl radical could potentially initiate the ring-opening process.

Reactions Involving the Thiophene Moiety

The thiophene ring in this compound is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The oxirane substituent will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution is a characteristic reaction of thiophenes. The substitution typically occurs at the C2 or C5 position, which are more activated than the C4 position. The presence of the oxirane group at the 3-position is expected to direct incoming electrophiles primarily to the C2 and C5 positions.

Halogenation: Thiophene readily undergoes halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield halogenated derivatives.

Nitration: Nitration can be achieved using mild nitrating agents, as harsh conditions can lead to degradation of the thiophene ring. scribd.com

Friedel-Crafts Acylation: This reaction, typically carried out with an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, proceeds with high regioselectivity on the thiophene ring. nih.govscispace.com

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Bromination | NBS | 2-(2-Bromo-thiophen-3-yl)oxirane and 2-(5-Bromo-thiophen-3-yl)oxirane |

| Nitration | HNO3/AcOH | 2-(2-Nitro-thiophen-3-yl)oxirane and 2-(5-Nitro-thiophen-3-yl)oxirane |

Metal-Catalyzed Cross-Coupling Reactions at Thiophene Positions

The thiophene ring can be functionalized through various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Prior halogenation of the thiophene ring is often a prerequisite for these reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. A bromo-substituted derivative of this compound could be coupled with a variety of boronic acids or esters. organic-chemistry.orglibretexts.org

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. wikipedia.orgnih.gov

Negishi Coupling: In this reaction, an organozinc compound is coupled with an organic halide, catalyzed by a nickel or palladium complex. pharmaguideline.comvirginia.edu

These coupling reactions provide versatile methods for introducing a wide range of substituents onto the thiophene ring, enabling the synthesis of complex molecules.

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate | Coupling Partner | Catalyst | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-(2-Bromo-thiophen-3-yl)oxirane | Phenylboronic acid | Pd(PPh3)4 | 2-(2-Phenyl-thiophen-3-yl)oxirane |

| Stille | 2-(5-Bromo-thiophen-3-yl)oxirane | Tributyl(vinyl)stannane | PdCl2(PPh3)2 | 2-(5-Vinyl-thiophen-3-yl)oxirane |

Functionalization and Derivatization of the Thiophene Nucleus

Beyond electrophilic substitution and cross-coupling, the thiophene nucleus can be functionalized in other ways. For instance, lithiation of a bromo-substituted thiophene followed by reaction with an electrophile allows for the introduction of a variety of functional groups. The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide (B87167) or a sulfone, which alters the electronic properties and reactivity of the ring.

Cascade and Tandem Reactions Utilizing Both the Oxirane and Thiophene Moieties

Detailed research specifically documenting cascade and tandem reactions that sequentially or concertedly engage both the oxirane and thiophene functionalities of this compound is not extensively available in the public domain. Such reactions would theoretically offer a powerful strategy for the rapid construction of complex polycyclic systems. A hypothetical cascade could, for instance, involve an initial nucleophilic opening of the oxirane ring, followed by an intramolecular electrophilic attack of a newly introduced functional group onto the thiophene ring at the C2 or C4 position. The feasibility of such a reaction would be governed by the nature of the nucleophile and the reaction conditions, which would need to be finely tuned to facilitate the subsequent cyclization step.

Further exploration in this area could involve the use of transition-metal catalysis to orchestrate a tandem reaction. For example, a palladium-catalyzed process could potentially activate the thiophene ring towards C-H functionalization, while the oxirane could be engaged in a separate, yet concurrent, transformation. The development of such methodologies would represent a significant advance in the synthetic utility of thiophene-containing epoxides.

Table 1: Hypothetical Cascade Reactions of this compound

| Initiating Reagent/Catalyst | Proposed Intermediate | Potential Product Class |

|---|---|---|

| Acid catalyst and a nucleophile with a tethered electrophile | Oxirane-opened intermediate with a pendant electrophile | Thieno-fused heterocyclic systems |

| Organometallic reagent | Metallated thiophene-oxirane | Functionalized thienyl alcohols |

Derivatization Strategies for Complex Molecular Architectures

The derivatization of this compound into more complex molecules is a more documented area of its chemistry, primarily leveraging the high reactivity of the epoxide ring. The ring-opening of the oxirane by a variety of nucleophiles serves as a common and efficient strategy to introduce diverse functional groups, thereby paving the way for the synthesis of elaborate molecular frameworks.

One of the most straightforward derivatization approaches involves the reaction of this compound with nucleophiles such as amines, alcohols, and thiols. These reactions typically proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the oxirane ring, leading to the formation of β-substituted amino alcohols, ethers, and thioethers, respectively. These products can then serve as versatile intermediates for further transformations.

For instance, the resulting amino alcohol from the reaction with a primary amine can be cyclized to form various nitrogen-containing heterocycles. Similarly, the hydroxyl group of the ring-opened product can be further functionalized or used as a handle for attachment to other molecular scaffolds. The thiophene ring itself can also be derivatized, for example, through electrophilic substitution reactions, although the conditions must be chosen carefully to avoid decomposition of the oxirane or the side chain.

More sophisticated derivatization strategies could involve the use of organometallic reagents to open the oxirane ring, which would introduce a carbon-carbon bond and significantly increase the molecular complexity. Subsequent modifications of the thiophene ring, such as metal-halogen exchange followed by cross-coupling reactions, would further expand the diversity of the accessible molecular architectures.

Table 2: Derivatization Approaches for this compound

| Reagent | Functional Group Introduced | Resulting Molecular Class | Potential for Further Complexity |

|---|---|---|---|

| Primary/Secondary Amines | Amino and hydroxyl groups | β-Amino alcohols | Cyclization to N-heterocycles, further N- or O-alkylation |

| Alcohols/Phenols | Ether and hydroxyl groups | β-Alkoxy/Aryloxy alcohols | O-functionalization, introduction of aromatic systems |

| Thiols | Thioether and hydroxyl groups | β-Thioether alcohols | Oxidation of sulfur, S-alkylation |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-(Thiophen-3-yl)oxirane is expected to provide key insights into the connectivity and spatial arrangement of the protons. The thiophene (B33073) ring protons at positions 2, 4, and 5 will exhibit characteristic chemical shifts and coupling patterns. The proton at C2, being adjacent to the sulfur atom and in an electronically distinct position, is anticipated to appear at a unique chemical shift. The protons at C4 and C5 will also show distinct resonances, with their coupling constants providing information about their relative positions on the thiophene ring.

The protons of the oxirane ring are diastereotopic and will therefore have different chemical shifts, appearing as a complex multiplet. The coupling constants between the oxirane protons will be indicative of their relative stereochemistry (cis or trans). The proton on the carbon adjacent to the thiophene ring will be further influenced by the aromatic ring current.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-2 | 7.2 - 7.4 | dd | J(H2,H5) ≈ 1.5, J(H2,H4) ≈ 3.0 |

| Thiophene H-4 | 7.0 - 7.2 | dd | J(H4,H5) ≈ 5.0, J(H4,H2) ≈ 3.0 |

| Thiophene H-5 | 7.3 - 7.5 | dd | J(H5,H4) ≈ 5.0, J(H5,H2) ≈ 1.5 |

| Oxirane CH (adjacent to thiophene) | 3.8 - 4.2 | m | - |

| Oxirane CH₂ | 2.8 - 3.2 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum is expected to show six distinct signals, corresponding to the four carbons of the thiophene ring and the two carbons of the oxirane ring. The chemical shifts of the thiophene carbons are influenced by the sulfur heteroatom and the position of the oxirane substituent. The oxirane carbons will appear in a characteristic upfield region. Carbons in an epoxide ring typically appear in the 40-60 ppm range libretexts.orgoregonstate.eduoregonstate.edu.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | 125 - 130 |

| Thiophene C3 | 135 - 140 |

| Thiophene C4 | 120 - 125 |

| Thiophene C5 | 128 - 133 |

| Oxirane CH (adjacent to thiophene) | 50 - 55 |

| Oxirane CH₂ | 45 - 50 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between the coupled protons on the thiophene ring (H-2 with H-4 and H-5; H-4 with H-5) and between the protons on the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity between the thiophene ring and the oxirane ring, for instance, by observing a correlation between the oxirane CH proton and the thiophene C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry of the molecule by observing through-space interactions between protons on the thiophene ring and the oxirane ring.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the thiophene and oxirane rings. Ethers and epoxides typically show a strong C-O stretching band between 1000 and 1300 cm⁻¹ libretexts.orglibretexts.org. The thiophene ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1400 cm⁻¹ region, and C-S stretching vibrations at lower wavenumbers.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 |

| Aliphatic C-H Stretch (Oxirane) | 3000 - 2850 |

| C=C Stretch (Thiophene) | 1600 - 1400 |

| Oxirane Ring Breathing (symm) | ~1250 |

| C-O-C Asymmetric Stretch (Oxirane) | 950 - 810 |

| C-S Stretch (Thiophene) | 800 - 600 |

Note: These are predicted values and may vary based on the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by the symmetric vibrations of the thiophene ring, as these often give rise to strong Raman scattering. The symmetric "breathing" mode of the thiophene ring is a particularly strong and characteristic Raman band. The symmetric stretching of the C-S bonds in the thiophene ring should also be observable. The oxirane ring vibrations, particularly the symmetric ring breathing mode, are also expected to be Raman active.

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch (Thiophene) | 3100 - 3000 |

| Thiophene Ring Breathing | 1400 - 1300 |

| Oxirane Ring Breathing (symm) | ~1250 |

| C-S Symmetric Stretch (Thiophene) | 750 - 650 |

Note: These are predicted values and may vary based on experimental conditions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectroscopic properties of this compound are primarily dictated by the thiophene ring, which acts as the principal chromophore.

UV-Vis Absorption: The absorption of ultraviolet-visible (UV-Vis) light by this compound is expected to be dominated by π → π* electronic transitions within the thiophene ring. Unsubstituted thiophene exhibits strong absorption in the UV region, and the presence of the oxirane substituent is anticipated to cause a slight bathochromic (red) shift of the absorption maxima. While specific experimental data for this compound is not extensively reported, the analysis of related thiophene derivatives indicates that absorption features typically appear in the ultraviolet range, with some extending toward the visible region depending on the extent of conjugation and substitution. For many thiophene-based compounds, these transitions are characterized by high molar absorptivities. For instance, various 2-(thienyl)quinoxaline species exhibit absorption features within the UV range attributable to π → π* transitions. researchgate.net

Fluorescence Emission: Thiophene-based materials are known for their fluorescent properties, which are highly dependent on the molecular structure, rigidity, and the nature of substituents that can influence the quantum yield. rsc.org The fluorescence of simple oligothiophenes shifts to longer wavelengths (red-shift) as the chain length increases. rsc.org While the isolated thiophene ring in this compound may exhibit some fluorescence, significant emission is more commonly observed in larger, more conjugated systems where the thiophene moiety is part of an extended π-system. uobaghdad.edu.iq The specific emission characteristics, including quantum yield and lifetime for this compound, would require experimental determination.

Table 1: Typical UV-Vis Absorption Data for Thiophene-Containing Compounds

| Compound/Class | Absorption Maxima (λmax) | Transition Type | Reference |

| Polythiophene | ~530 nm, ~290 nm | π → π* and n → π | researchgate.net |

| α,α'-Oligothiophenes | 303 - 436 nm | π → π | rsc.org |

| Thiophene-Quinoxaline Derivatives | UV Region | π → π | researchgate.net |

| Brominated Thiophene-Pyrrole Dye | 527 nm, 558 nm | π → π | uobaghdad.edu.iq |

X-ray Diffraction Crystallography for Solid-State Structure Determination

The precise solid-state structure of this compound can be unequivocally determined by single-crystal X-ray diffraction. Although a specific crystal structure for this compound is not publicly available in the searched literature, analysis of closely related thiophen-3-yl derivatives provides a strong basis for predicting its key structural features.

The thiophene ring is an aromatic, five-membered heterocycle and is expected to be essentially planar. nih.govnih.gov In the crystal structure of related compounds like 3-[2-(thiophen-3-yl)ethynyl]-2H-chromen-2-one, the thiophen-3-yl ring is nearly planar. nih.gov The bonding of the oxirane ring at the C3 position of the thiophene is expected to result in a relatively fixed orientation of the two rings with respect to each other.

Table 2: Illustrative Crystallographic Data for a Related Thiophen-3-yl Derivative: 2-(Thiophen-3-yl)ethyl pyrene-1-carboxylate

| Parameter | Value |

| Chemical Formula | C₂₃H₁₆O₂S |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 12.020 (9) |

| b (Å) | 7.576 (6) |

| c (Å) | 18.521 (14) |

| V (ų) | 1687 (2) |

| Z | 4 |

Data sourced from a study on 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate and is provided for illustrative purposes of a thiophen-3-yl containing structure. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns, typically under electron ionization (EI). The molecular weight of this compound (C₆H₆OS) is 126.18 g/mol .

Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙) at m/z = 126. The fragmentation of this ion would likely proceed through several characteristic pathways involving both the thiophene and oxirane moieties.

Expected Fragmentation Pathways:

Cleavage of the Oxirane Ring: The oxirane ring can undergo cleavage. A common fragmentation for epoxides is the loss of a CHO group (m/z = 29), which would lead to a fragment ion at m/z = 97. This fragment would correspond to the thienyl cation.

Formation of the Thienyl Cation: The bond between the thiophene ring and the oxirane group can cleave, directly yielding the stable 3-thienyl cation at m/z = 83.

Fragmentation of the Thiophene Ring: The thiophene ring itself can fragment. The mass spectrum of thiophene shows characteristic losses. For instance, the molecular ion of thiophene (m/z = 84) can lose acetylene (B1199291) (C₂H₂) to form a fragment at m/z = 58, or lose a thioformyl (B1219250) radical (CHS) to give a fragment at m/z = 39. nist.govresearchgate.net Similar fragmentation is plausible for the thienyl portion of this compound after initial side-chain cleavage.

Rearrangement and Loss of CO: Rearrangement of the molecular ion could be followed by the loss of carbon monoxide (CO, m/z = 28), a common fragmentation pathway for cyclic ethers.

Table 3: Predicted Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

| 126 | Molecular Ion | [C₆H₆OS]⁺˙ | Parent ion. |

| 97 | Thienyl Cation | [C₅H₅S]⁺ | Loss of CHO radical from the oxirane ring. |

| 83 | 3-Thienyl Cation | [C₄H₃S]⁺ | Cleavage of the C-C bond between the rings. |

| 71 | Oxiranyl Cation | [C₂H₃O]⁺ | Cleavage of the C-C bond between the rings. |

| 58 | Thiophene fragment | [C₃H₂S]⁺˙ | Loss of acetylene from the thienyl fragment. |

| 45 | Thiophene fragment | [CHS]⁺ | Characteristic thiophene ring fragment. |

Polymerization Studies and Polymer Material Development

Cationic Ring-Opening Polymerization (CROP) of 2-(Thiophen-3-yl)oxirane

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing oxiranes (epoxides). The high ring strain of the three-membered ether ring provides the thermodynamic driving force for the reaction. acs.org The polymerization is initiated by electrophiles, leading to a cationic propagating species. beilstein-journals.org

Kinetics and Mechanistic Studies of Polymerization

The mechanism of CROP for oxiranes proceeds via an SN2-type nucleophilic attack of a monomer on the activated, protonated epoxide ring of the growing polymer chain. The process is typically initiated by protons from a strong acid or a Lewis acid in the presence of a proton source. For a substituted oxirane like this compound, the polymerization would be initiated by an electrophile, creating a tertiary oxonium ion. The subsequent propagation steps involve the nucleophilic attack of the oxygen atom of an incoming monomer molecule on one of the carbon atoms of the oxirane ring of the propagating chain end.

Kinetic studies of CROP for similar substituted epoxides have shown that the rate of polymerization is influenced by several factors, including the initiator and monomer concentration, the nature of the counter-ion, and the solvent polarity. beilstein-journals.orgmdpi.com For instance, the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane using a cationic initiator has been reported to yield a polyether. rsc.orgresearchgate.net The reaction mechanism for the CROP of tetrahydrofuran, another cyclic ether, assumes that protons from a heteropolyacid catalyst induce the polymerization. mdpi.com

Control over Polymer Architecture and Molecular Weight Distribution

Achieving control over the polymer architecture, molecular weight (Mn), and molecular weight distribution (polydispersity, Đ) is crucial for tailoring material properties. In CROP, this is often accomplished through a "living" polymerization, where chain termination and chain transfer reactions are effectively eliminated. d-nb.info

Living anionic ring-opening polymerization of styrene (B11656) oxide has been achieved using a phosphazene base catalyst, producing polymers with controlled molecular weights (from 5,200 to 21,800 g·mol⁻¹) and narrow molecular weight distributions (Đ < 1.14). researchgate.net Similarly, living characteristics have been demonstrated in the CROP of other cyclic ethers, evidenced by a linear increase of molecular weight with reaction time and narrow molecular weight distributions. d-nb.info For the polymerization of this compound, a living CROP could potentially be achieved by careful selection of the initiator, solvent, and temperature to minimize side reactions.

Key factors for achieving a controlled/"living" CROP include:

Initiator System: Strong, non-nucleophilic counter-ions are needed to prevent termination.

Temperature: Lower temperatures can suppress chain transfer and termination reactions.

Purity: High purity of monomers, solvents, and initiators is essential to prevent premature termination.

By controlling these factors, it is possible to synthesize well-defined homopolymers of this compound with predictable molecular weights and low polydispersity. d-nb.infonih.gov

Table 1: Factors Influencing Controlled Cationic Ring-Opening Polymerization

| Factor | Influence on Polymerization | Desired Condition for Control |

|---|---|---|

| Initiator | Affects initiation rate and stability of propagating species. | Fast initiation relative to propagation; forms stable propagating species. |

| Counter-ion | Nucleophilicity can lead to termination. | Low or non-nucleophilic to prevent termination. |

| Solvent | Polarity can affect reaction rate and ion-pairing. | Chosen to stabilize propagating species and solvate reactants. |

| Temperature | Higher temperatures can increase rates of side reactions. | Often lowered to suppress chain transfer and termination. |

| Monomer Purity | Impurities can act as terminating or transfer agents. | High purity is essential for living polymerization. |

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers is a versatile strategy to create materials with a wide range of tailored properties, combining the characteristics of a polyether backbone with the functionalities of the thiophene (B33073) ring and other comonomers.

Integration into Functional Polyethers

By copolymerizing this compound with other epoxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide, functional polyethers can be synthesized. acs.org The resulting copolymers would possess the flexible and hydrophilic properties of the polyether segments, while the pendant thiophene groups provide sites for further modification or introduce electroactive properties. These materials could find applications where both ion conductivity and electronic conductivity are desired. The incorporation of polar side chains, such as oligo(ethylene oxide), into thiophene-containing polymers has been shown to improve solubility and promote ion solvation and mobility. researchgate.net

Synthesis of Block and Graft Copolymers

Block and graft copolymers containing poly(this compound) segments can be synthesized to create complex macromolecular architectures with unique phase-separated morphologies and combined properties. mdpi.com

Block Copolymers: Sequential living polymerization is a common method for synthesizing block copolymers. nih.gov A living polyether chain of this compound could be used to initiate the polymerization of a second monomer, or vice versa, to create a well-defined diblock or triblock copolymer. nih.gov For example, a living polymerization could first be used to create a block of polystyrene, which then initiates the ring-opening polymerization of the thiophene-oxirane monomer. researchgate.net

Graft Copolymers: Graft copolymers can be prepared using "grafting through," "grafting from," or "grafting to" methods. researchgate.net In a "grafting from" approach, a polymer backbone with initiator sites is used to initiate the polymerization of this compound, forming grafted side chains. lu.secmu.edu For instance, a polystyrene backbone containing hydroxyl groups could be modified to initiate the CROP of the thiophene-oxirane monomer, resulting in a poly(styrene-graft-poly(this compound)) copolymer. uiowa.edumdpi.com

Electrochemical Polymerization of Thiophene-Oxirane Derivatives

While the polyether backbone itself is not electrochemically active, the pendant thiophene groups from the polymerized this compound can undergo electrochemical polymerization. This process allows for the creation of cross-linked, conjugated polymer networks on an electrode surface, forming conductive polymer films. winona.eduresearchgate.net

The electrochemical polymerization of thiophene typically occurs via the coupling of radical cations, which are formed upon oxidation of the thiophene rings at an applied potential. dtic.mil For thiophene itself, this potential is around 1.6 V versus a saturated calomel (B162337) electrode (SCE). winona.edugoogle.com The properties of the resulting polythiophene film, such as morphology, conductivity, and mechanical strength, are highly dependent on the polymerization conditions. researchgate.net

Key parameters influencing electrochemical polymerization include:

Applied Potential: The potential must be sufficient to oxidize the thiophene monomer. dtic.mil

Solvent and Electrolyte: These components affect the conductivity of the solution and the stability of the radical cations. researchgate.net

Monomer Concentration: The concentration of the thiophene derivative influences the rate of polymer film growth. google.com

Electrode Material: The choice of working electrode can impact the adhesion and morphology of the polymer film. researchgate.net

For a polymer like poly(this compound), electropolymerization would involve applying a suitable potential to a film of the polymer cast on an electrode. This would cause the pendant thiophene rings to oxidize and couple, forming a cross-linked network of polythiophene chains held together by the flexible polyether backbone. This could lead to novel materials that combine the processability of polyethers with the electroactive properties of polythiophenes.

Table 2: Comparison of Polymerization Methods for Thiophene-Containing Polymers

| Polymerization Method | Monomer | Key Features | Resulting Architecture |

|---|---|---|---|

| Cationic Ring-Opening Polymerization | This compound | Polymerizes oxirane ring; can be "living". | Linear homopolymer (polyether backbone with thiophene side chains). |

| Sequential Living Polymerization | This compound + other vinyl/cyclic monomers | Controlled, sequential addition of monomers. | Block copolymer (e.g., polystyrene-b-poly(this compound)). researchgate.netnih.gov |

| "Grafting From" Polymerization | This compound | Initiators on a pre-formed polymer backbone start side-chain growth. cmu.edu | Graft copolymer (e.g., poly(styrene-g-poly(this compound))). uiowa.edu |

| Electrochemical Polymerization | Polymer with pendant thiophene groups | Oxidation of thiophene rings on an electrode surface. winona.edu | Cross-linked, conductive polymer network. researchgate.net |

Post-Polymerization Functionalization Strategies

Post-polymerization modification is a powerful tool for tailoring the properties of a polymer without altering its primary backbone structure. nih.gov For poly(this compound), functionalization can be targeted at two primary sites: the thiophene ring and the pendant hydroxyl group.

Functionalization of the Thiophene Ring:

The thiophene ring in the polymer side chain is susceptible to electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. One common strategy involves the bromination of the thiophene ring, followed by subsequent cross-coupling reactions. cmu.edu For instance, poly[3-(6-bromoalkyl)thiophene] has been successfully functionalized with various groups such as carboxylic acids, amines, and thiols. cmu.edu A similar approach could be envisioned for poly(this compound).

Another potential method is the direct lithiation of the thiophene ring followed by quenching with an electrophile. This allows for the introduction of various functionalities, including silyl (B83357) groups, boronic esters, or other reactive handles for further modification.

Functionalization of the Pendant Hydroxyl Group:

The hydroxyl group, resulting from the ring-opening of the oxirane monomer during polymerization, offers a versatile site for a plethora of chemical transformations. Standard esterification or etherification reactions can be employed to attach a wide variety of functional molecules. For example, reaction with acyl chlorides or anhydrides can introduce alkyl, aryl, or functionalized side chains, thereby modifying the polymer's solubility, thermal properties, and self-assembly behavior.

Furthermore, the hydroxyl group can serve as an initiation site for the "grafting-from" polymerization of other monomers. Techniques like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Polymerization (ROP) can be utilized to grow side chains of different polymers, leading to the formation of graft copolymers with tailored properties. tandfonline.com

Below is a table summarizing potential post-polymerization functionalization strategies for poly(this compound):

| Target Site | Reaction Type | Reagents and Conditions | Resulting Functionality | Potential Application |

| Thiophene Ring | Electrophilic Bromination | N-Bromosuccinimide (NBS), dark, organic solvent | Brominated thiophene | Precursor for cross-coupling reactions |

| Thiophene Ring | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted thiophene | Tuning of optoelectronic properties |

| Thiophene Ring | Stille Cross-Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted thiophene | Enhanced solubility and processability |

| Hydroxyl Group | Esterification | Acyl chloride/anhydride (B1165640), base | Ester linkage with various side chains | Modified solubility, thermal properties |

| Hydroxyl Group | Etherification | Alkyl halide, strong base (e.g., NaH) | Ether linkage with various side chains | Increased hydrophobicity/hydrophilicity |

| Hydroxyl Group | "Grafting-from" Polymerization (ATRP) | ATRP initiator, monomer, catalyst/ligand | Grafted polymer side chains | Development of amphiphilic copolymers |

| Hydroxyl Group | "Grafting-from" Polymerization (ROP) | Monomer (e.g., lactide, caprolactone), catalyst | Polyester side chains | Biodegradable materials |

Design and Synthesis of Advanced Polymeric Architectures for Specific Applications

Building upon the principles of post-polymerization functionalization and controlled polymerization techniques, various advanced polymeric architectures based on this compound can be designed for specific applications. These architectures, including block copolymers, graft copolymers, and star-shaped polymers, can exhibit unique properties arising from the combination of different polymer segments and their spatial arrangement.

Block Copolymers:

Block copolymers containing a poly(this compound) segment can be synthesized through sequential monomer addition in a living polymerization process. For instance, a living anionic or cationic polymerization of this compound could be initiated, followed by the addition of a second monomer such as styrene or methyl methacrylate (B99206) to grow a second block. The resulting diblock or triblock copolymers could self-assemble into well-defined nanostructures, which is advantageous for applications in organic electronics and nanotechnology. The synthesis of fully π-conjugated diblock copolymers containing selenophene- and thiophene-based repeating units has been reported to form distinct thin film morphologies. acs.org

Graft Copolymers:

As mentioned previously, the pendant hydroxyl groups on the poly(this compound) backbone are ideal for creating graft copolymers. The "grafting-from" approach involves initiating the polymerization of a second monomer from the backbone. tandfonline.com Alternatively, a "grafting-to" approach can be employed, where pre-synthesized polymer chains with reactive end groups are attached to the poly(this compound) backbone. These graft copolymers can be designed to have a combination of properties, such as the conductivity of the polythiophene-containing backbone and the biocompatibility of grafted poly(ethylene glycol) (PEG) chains. upc.edu

Star-Shaped Polymers:

Star-shaped polymers with a core-shell architecture can be synthesized using a "core-first" or "arm-first" approach. cmu.edu In a "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms of poly(this compound). The synthesis of oligo(thiophene)-coated star-shaped polymers via Ring-Opening Metathesis Polymerization (ROMP) has been demonstrated. acs.orgnih.gov The resulting star polymers often exhibit lower solution viscosity and unique photophysical properties compared to their linear counterparts.

The following table outlines potential advanced polymeric architectures based on this compound and their potential applications:

| Architecture | Synthetic Strategy | Key Features | Potential Application |

| Diblock Copolymer | Sequential living polymerization | Self-assembly into ordered nanostructures | Organic photovoltaics, field-effect transistors |

| Triblock Copolymer | Sequential living polymerization | Thermoplastic elastomeric properties | Flexible electronics, actuators |

| Graft Copolymer | "Grafting-from" or "grafting-to" the backbone | Combination of backbone and side-chain properties | Biosensors, drug delivery systems |

| Star-Shaped Polymer | "Core-first" or "arm-first" approach | Low viscosity, unique optical properties | Nanolithography, light-emitting diodes |

The development of these advanced polymeric architectures from this compound opens up a wide range of possibilities for creating new materials with tailored functionalities and properties for a variety of high-performance applications.

Applications in Advanced Organic Synthesis and Methodology Development

2-(Thiophen-3-yl)oxirane as a Versatile Chiral Building Block

Chiral epoxides are among the most valuable intermediates in asymmetric synthesis, providing a reliable way to install stereocenters that can be elaborated into a variety of functional groups. semanticscholar.org this compound, when prepared in enantiomerically pure form, serves as a potent chiral building block. The C2 and C3 carbons of the oxirane ring are prochiral centers, and their stereochemistry dictates the absolute configuration of the products derived from nucleophilic ring-opening reactions.

The asymmetric synthesis of such chiral epoxides can be approached through several established strategies, including the enantioselective epoxidation of the corresponding alkene (3-vinylthiophene) or through kinetic resolution of a racemic mixture of the epoxide. The resulting enantiopure this compound can then be used in stereospecific syntheses to access a wide array of chiral molecules, particularly those of interest in medicinal chemistry where enantiomeric purity is often critical for biological activity. elsevierpure.com The ability to generate specific stereoisomers makes this compound a key starting material for building complex natural products and pharmaceuticals. nih.gov

Synthesis of Complex Heterocyclic Scaffolds Utilizing the Epoxide Ring

The high ring strain of the oxirane moiety makes this compound an excellent electrophile for reactions with various nucleophiles. This reactivity is the cornerstone of its use in constructing more complex heterocyclic systems. The nucleophilic attack on one of the epoxide carbons leads to a ring-opened intermediate, which can then undergo subsequent intramolecular cyclization to form new rings.

A notable example of this strategy, demonstrated with structurally similar thiophene-containing epoxides, involves reaction with binucleophiles like hydrazine (B178648). researchgate.net In a related study, treatment of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones with hydrazine hydrate (B1144303) resulted in the opening of the epoxide ring followed by condensation with the adjacent ketone to yield highly substituted 4-hydroxy-4,5-dihydropyrazoles. researchgate.net This type of transformation highlights the potential of the thiophene-epoxide motif to serve as a linchpin in cascade reactions that rapidly build molecular complexity and generate novel heterocyclic frameworks.

Table 1: Representative Ring-Opening Reactions of a Thiophene-Containing Epoxide for Heterocycle Synthesis Data derived from analogous thiophene-epoxide structures.

| Starting Epoxide Type | Reagent | Resulting Heterocyclic Scaffold | Reference |

|---|---|---|---|

| (3-Aryloxiran-2-yl)(thiophen-2-yl)methanone | Hydrazine Hydrate | 4-Hydroxy-4,5-dihydropyrazole | researchgate.net |

| (3-Aryloxiran-2-yl)(thiophen-2-yl)methanone | Hydroxylamine | 4-Hydroxy-4,5-dihydroisoxazole | researchgate.net |

The synthesis of fused and bridged heterocyclic systems often relies on strategic intramolecular cyclization reactions. airo.co.innih.gov While the literature contains numerous methods for creating thiophene-fused systems, such as the Mallory photoreaction of arylthienylethenes rsc.org or cascade cyclizations of alkynyl diols mdpi.com, the specific application of this compound as a starting material for these particular scaffolds is not extensively documented. The inherent reactivity of the epoxide, however, suggests its potential in custom-designed tandem reactions where an initial ring-opening could be followed by a cyclization onto the thiophene (B33073) ring or a substituent to forge a fused or bridged architecture.

The construction of macrocycles is a specialized area of synthetic chemistry. Published synthetic routes to thiophene-containing macrocycles typically involve the strategic coupling of smaller, functionalized thiophene units. There is limited specific information in the scientific literature detailing the use of this compound as a key component in the synthesis of thiophene-containing macrocycles.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates structural elements from each starting material. windows.net These reactions are powerful tools for generating libraries of complex molecules for drug discovery and materials science. rug.nl While MCRs are widely used for the synthesis of thiophene rings themselves (e.g., the Gewald reaction) researchgate.netresearchgate.net, the use of pre-formed thiophenes like this compound as a building block within an MCR is less common. There are currently no prominent, documented examples of this compound being integrated as a reactant in a multi-component reaction sequence.

Precursor for Advanced Synthetic Intermediates in Medicinal Chemistry Research

The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. nih.gov It is often used as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic characteristics and metabolic profiles. nih.gov The combination of this valued heterocyclic core with a reactive epoxide handle makes this compound a highly attractive precursor for creating advanced intermediates in drug discovery programs. nih.gov

The epoxide ring can be opened by a wide range of nucleophiles, leading to a diverse array of 1,2-disubstituted products. This reaction provides a straightforward entry to libraries of thiophene-containing compounds with potential biological activity. For example, reaction with amines yields amino alcohols, reaction with thiols provides thioethers with a hydroxyl group, and reaction with azide (B81097) followed by reduction gives access to amino alcohols, all of which are common motifs in pharmacologically active molecules. researchgate.net

Table 2: Potential Synthetic Intermediates from Nucleophilic Opening of this compound

| Nucleophile Class | Reagent Example | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| Amines | Benzylamine | β-Amino alcohol | Synthesis of enzyme inhibitors, receptor ligands |

| Thiols | Thiophenol | β-Hydroxy thioether | Antiviral or anticancer agent precursors |

| Azides | Sodium Azide | β-Azido alcohol | Precursor to β-amino alcohols, triazoles |

| Alcohols/Phenols | Methanol, Phenol | β-Hydroxy ether | Building blocks for various therapeutic agents |

| Cyanides | Sodium Cyanide | β-Hydroxy nitrile | Versatile intermediate for acids, amides, amines |

Role in Reaction Development and Methodology Advancement

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. nih.gov Substrates with unique reactivity profiles, such as this compound, can serve as platforms for discovering new transformations. The dual presence of an electron-rich aromatic thiophene ring and a strained electrophilic epoxide allows for the exploration of cascade or domino reactions.

For instance, a Lewis acid-catalyzed ring-opening of the epoxide could generate a carbocation intermediate that is trapped intramolecularly by the thiophene ring (an intramolecular Friedel-Crafts-type reaction), leading to novel bicyclic systems. Research into regioselective ring-opening reactions catalyzed by new catalysts or under unconventional conditions (e.g., solid-supported reagents, flow chemistry) using this substrate could also lead to methodological advancements. Studies on analogous thiophene chalcone (B49325) epoxides have shown that the epoxide ring can be opened to form hydroxypyrazolines or rearranged to α-hydroxy acids, demonstrating the potential for developing diverse synthetic pathways from a single precursor. researchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Asymmetric Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of efficient asymmetric syntheses to access enantiomerically pure forms of 2-(Thiophen-3-yl)oxirane and its derivatives is a primary research focus. Current efforts are moving beyond classical resolution techniques towards more elegant and atom-economical catalytic methods.

Future exploration in this area is anticipated to involve:

Organocatalysis: The use of small, metal-free organic molecules as catalysts for asymmetric epoxidation of 3-vinylthiophene (B81652) or related precursors is a promising avenue. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, have demonstrated remarkable success in other asymmetric transformations, including sulfa-Michael/aldol cascade reactions to produce complex chiral thiophenes. rsc.org Applying this catalyst class could provide high enantioselectivity under mild reaction conditions.

Transition-Metal Catalysis: Further development of chiral transition-metal complexes, for instance, those based on iridium, rhodium, or copper, is expected to yield new catalytic systems for the asymmetric epoxidation or related cyclization reactions. nih.gov These methods often offer high turnover numbers and precise control over the stereochemical outcome.

Biocatalysis: The use of enzymes (biocatalysts), such as engineered monooxygenases or halohydrin dehalogenases, presents a green and highly selective alternative for producing chiral epoxides. This approach can lead to exceptionally high enantiomeric excess values under environmentally benign aqueous conditions.

Research in this domain will be crucial for synthesizing specific stereoisomers of thiophene-containing compounds, enabling more precise investigations into their structure-activity relationships in biological systems.

Advanced Catalytic Approaches for Selective Transformations

The oxirane ring in this compound is a versatile functional group, susceptible to nucleophilic attack that opens the ring to form a variety of substituted products. A key challenge and area of future research is the development of advanced catalytic systems that can control the regioselectivity and stereoselectivity of these ring-opening reactions.

Emerging trends in this field include:

Lewis Acid Catalysis: While Lewis acids are known to catalyze epoxide ring-opening, future work will focus on the design of more sophisticated and recyclable catalysts. This includes the use of metal-organic frameworks (MOFs), which can offer well-defined, single-site catalytic centers within a porous structure. wikipedia.org MOFs like HKUST-1 or MIL-101, which contain coordinatively unsaturated metal sites, could act as heterogeneous Lewis acid catalysts, allowing for selective activation of the epoxide and facile separation from the reaction products. wikipedia.org

Cooperative Catalysis: Systems that employ two or more cooperating catalysts to activate both the epoxide and the nucleophile simultaneously can lead to enhanced reactivity and selectivity. This approach could be particularly effective for challenging transformations or for reactions involving less reactive nucleophiles.

Photocatalysis: The use of light-driven catalytic cycles offers a novel way to achieve unique transformations of the thiophene-oxirane scaffold that may not be accessible through traditional thermal methods.

These advanced catalytic strategies will enable the conversion of this compound into a diverse library of complex molecules with precisely controlled architectures.

High-Throughput Screening in Reaction Optimization

To accelerate the discovery of optimal conditions for both the synthesis and transformation of this compound, high-throughput screening (HTS) methodologies are becoming indispensable. HTS allows for the rapid and parallel evaluation of a large number of reaction parameters, including catalysts, solvents, temperatures, and reactant ratios.

The application of HTS in this context involves:

Assay Development: The first step is the creation of a reliable and sensitive analytical method, often based on fluorescence or absorbance, that can quickly quantify the reaction yield or enantiomeric excess in a multi-well plate format. nih.gov For instance, developing a fluorescent assay to monitor the consumption of the epoxide or the formation of a specific product can enable rapid screening. nih.gov

Miniaturization and Automation: HTS relies on miniaturized reaction vessels (e.g., 96- or 384-well plates) and robotic liquid handling to prepare and analyze thousands of distinct reactions efficiently. nih.gov

Statistical Analysis: The large datasets generated from HTS are analyzed using statistical tools to identify "hits" — conditions that lead to superior outcomes. The robustness of an HTS assay is often validated using statistical parameters like the Z-prime factor, with a value greater than 0.5 indicating an excellent assay. nih.gov

By systematically screening vast experimental landscapes, HTS can dramatically reduce the time required to optimize complex, multi-variable chemical reactions, making the synthesis of novel thiophene-oxirane derivatives more efficient.

Integration with Flow Chemistry Methodologies

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing for the synthesis of this compound. This technology is a key area for future development due to its potential for improved safety, efficiency, and scalability.

Key benefits and research directions include:

Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat and mass transfer. uc.pt This enables precise temperature control, which is critical for managing highly exothermic reactions or handling unstable intermediates that might be involved in epoxide synthesis or ring-opening.

Increased Efficiency and Reproducibility: The automated and continuous nature of flow chemistry leads to high reproducibility and can significantly reduce reaction times from hours to minutes. uc.ptresearchgate.net

Scalability and Integration: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often simpler than transitioning a batch process to a larger vessel. rsc.org Furthermore, flow chemistry allows for the "telescoping" of multiple reaction steps, where the output of one reactor is fed directly into the next, avoiding time-consuming workup and purification of intermediates. ucd.ie

Future research will focus on developing dedicated flow chemistry protocols for the synthesis and functionalization of this compound, potentially integrating photochemical or electrochemical reaction steps for novel transformations. ucd.ie

Computational Design of New Thiophene-Oxirane Derivatives with Targeted Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new this compound derivatives with specific, pre-defined properties for applications in medicine and materials science. Instead of relying on trial-and-error synthesis, in silico methods can guide research and prioritize the most promising candidate molecules.

This research direction involves:

Structure-Based Drug Design (SBDD): For medicinal chemistry applications, molecular docking simulations can be used to predict how different thiophene-oxirane derivatives will bind to the active site of a biological target, such as an enzyme or a receptor. nih.govcolab.ws This allows for the design of compounds with improved potency and selectivity. nih.gov

Quantum Chemical Calculations: Programs like GAUSSIAN can be used to calculate the fundamental electronic and structural properties of molecules. mdpi.com These calculations can predict parameters such as molecular dipole moments, frontier molecular orbital energies, and molecular geometry, which are crucial for designing molecules for electronic applications like organic semiconductors or for understanding reaction mechanisms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate the structural features of a series of compounds with their observed biological activity, QSAR can be used to predict the activity of new, unsynthesized derivatives.

The integration of these computational approaches allows for a more targeted and efficient discovery process, reducing the time and resources required to develop new functional molecules based on the thiophene-oxirane scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Thiophen-3-yl)oxirane, and what are their methodological considerations?

- Answer : The synthesis of epoxides like this compound typically involves epoxidation of the corresponding olefin. For thiophene derivatives, methods such as oxidation with meta-chloroperbenzoic acid (mCPBA) or enzymatic epoxidation (e.g., styrene monooxygenase cascades) are common . Key considerations include:

- Stereochemical control : Use chiral catalysts or enzymes to achieve enantioselectivity, as demonstrated in asymmetric epoxidation of styrene derivatives .

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency for thiophene-containing substrates .

- Purification : Chromatography or recrystallization is critical due to potential byproducts from thiophene ring reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : H and C NMR are essential for confirming the epoxide ring and thiophene substitution pattern. The deshielded protons adjacent to the oxirane ring (~3.5–4.5 ppm) are diagnostic .

- X-ray crystallography : Programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) can resolve stereochemistry and confirm molecular geometry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for halogenated analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

- Answer : Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy functional , model electron density and local kinetic energy to predict reaction pathways . Key steps include:

- Transition state analysis : Identify energy barriers for nucleophilic attacks on the epoxide ring.

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions .

- Thiophene ring influence : Assess how sulfur’s electron-withdrawing effects alter the oxirane’s electrophilicity compared to phenyl-substituted epoxides .

Q. What strategies address contradictions in experimental vs. computational data for thiophene-epoxide systems?

- Answer : Discrepancies often arise from neglected solvent dynamics or unaccounted stereoelectronic effects . Mitigation approaches:

- Benchmarking : Compare DFT results (e.g., B3LYP/6-31G*) with experimental kinetics from stopped-flow techniques.

- Error analysis : Use statistical tools (e.g., χ² fitting) to evaluate crystallographic vs. computational bond lengths .

- Mechanistic probes : Isotopic labeling (e.g., O in the epoxide) can validate predicted intermediates .

Q. How does the thiophene moiety influence the optoelectronic properties of this compound in materials science applications?

- Answer : The thiophene ring enhances charge transfer and absorption spectra due to its conjugated π-system. Methodological insights include:

- TD-DFT simulations : Calculate HOMO-LUMO gaps and compare with UV-Vis data to design dyes or semiconductors .

- Doping studies : Introduce electron-withdrawing groups (e.g., –CN) to the thiophene ring to modulate bandgaps .

- Stability testing : Monitor degradation under UV light or thermal stress via cyclic voltammetry .

Methodological Best Practices

- Stereochemical control : Use chiral HPLC or enzymatic resolution to isolate enantiomers .

- Toxicity handling : While toxicological data are limited for this compound, assume acute toxicity and use fume hoods/PPE during synthesis .

- Data reproducibility : Archive crystallographic data in the Cambridge Structural Database and raw spectral data in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.